2,4-diamino-5-(4-ethoxy-3-methoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile
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Overview
Description
2,4-Diamino-5-(4-ethoxy-3-methoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile is a complex heterocyclic compound with a unique structure that combines multiple functional groups. This compound is part of the chromeno[2,3-b]pyridine family, known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diamino-5-(4-ethoxy-3-methoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile typically involves a multi-step process. One common method is the one-pot synthesis, which is an atom-economical approach that avoids the need for purifying intermediate compounds. This method involves the reaction of salicylaldehyde, malononitrile dimer, and 2-cyanoacetohydrazide in an ethanol/pyridine mixture .
Industrial Production Methods
the principles of green chemistry and eco-friendly approaches, such as the one-pot synthesis, are likely to be employed to ensure high yield and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-5-(4-ethoxy-3-methoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted chromeno[2,3-b]pyridine derivatives .
Scientific Research Applications
2,4-Diamino-5-(4-ethoxy-3-methoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its biological activity makes it a candidate for drug discovery and development.
Medicine: It has potential therapeutic applications due to its diverse biological activities.
Industry: It can be used as a corrosion inhibitor for mild steel and other materials
Mechanism of Action
The mechanism of action of 2,4-diamino-5-(4-ethoxy-3-methoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to engage in various interactions, such as hydrogen bonding and π-π stacking, which can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile: Known for its versatile biological profiles.
2,4-Diamino-5-(phenylthio)-5H-chromeno[2,3-b]pyridine-3-carbonitrile: Used as a green and effective corrosion inhibitor.
Uniqueness
What sets 2,4-diamino-5-(4-ethoxy-3-methoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile apart is its unique combination of functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C22H20N4O4 |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
2,4-diamino-5-(4-ethoxy-3-methoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C22H20N4O4/c1-3-29-15-7-4-11(8-17(15)28-2)18-13-6-5-12(27)9-16(13)30-22-19(18)20(24)14(10-23)21(25)26-22/h4-9,18,27H,3H2,1-2H3,(H4,24,25,26) |
InChI Key |
SGDZPIVDNHXHKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C3=C(C=C(C=C3)O)OC4=C2C(=C(C(=N4)N)C#N)N)OC |
Origin of Product |
United States |
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